3-Amino-6-bromopyrazine-2-carboxamide
Overview
Description
“3-Amino-6-bromopyrazine-2-carboxamide” is a chemical compound with the molecular formula C5H5BrN4O and a molecular weight of 217.02 . It is a crystal or powder that can range in color from white to pale yellow to gray .
Synthesis Analysis
The synthesis of “this compound” has been used for the synthesis of pteridines, which are aromatic chemical compounds composed of fused pyrimidine and pyrazine rings . Pteridines often have diverse biological activities .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H5BrN4O/c6-2-1-9-4 (7)3 (10-2)5 (8)11/h1H, (H2,7,9) (H2,8,11)
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It should be stored under inert gas and in a refrigerator . The compound is air sensitive .
Scientific Research Applications
Synthesis of Pteridin-4-one Derivatives
Research conducted by Albert (1979) focused on converting 3-Amino-6-bromopyrazine-2-carboxamide into various pteridin-4-one derivatives, including 2-methyl-, 2-trifluoromethyl-, and 2-phenyl- derivatives. The study evaluated different methods like heating with ortho esters and amides, and ring-closure with aqueous alkali, contributing to the understanding of pyrazine derivatives' reactivity and applications in synthesizing complex heterocycles (Albert, 1979).
Synthesis of N-Substituted-6-alkoxypteridin-4-amine
Duan et al. (2012) developed a novel method to synthesize N-substituted-6-alkoxypteridin-4-amine, starting from this compound. This process involved several steps, including alkoxylation and chlorination, leading to the creation of twenty new compounds. This research provides insights into the utility of this compound in synthesizing novel heterocyclic compounds (Duan, Jia, Zhu, & Wang, 2012).
Studies on Pyrazines Related to Coelenterazine
Jones, Keenan, and Hibbert (1996) explored the synthesis of 2-Amino-3-benzoyl-5-bromopyrazine, a derivative of this compound, as a route to produce the pyrazine ring system found in the luminescent chromophore coelenterazine. This study highlights the potential application of this chemical in synthesizing biochemically significant compounds (Jones, Keenan, & Hibbert, 1996).
Synthesis of Imidazopyrazolopyrimidines and Pyrazolopyrimidopyrimidines
El-Khawaga, El-Dean, Radwan, and Ahmed (2009) investigated the synthesis of various pyrazole derivatives, including imidazopyrazolopyrimidines and pyrazolopyrimidopyrimidines, using 3-amino-2-phenylpyrazole-4-carboxamide, a related compound to this compound. Their work contributes to the development of novel pyrazole-based structures, which could have potential applications in various fields (El-Khawaga, El-Dean, Radwan, & Ahmed, 2009).
Electrochemical Carboxylation Studies
Feng, Huang, Liu, and Wang (2010) explored the electrochemical carboxylation of 2-amino-5-bromopyridine, a compound related to this compound, with CO2 in ionic liquid. This study demonstrates the potential application of this compound derivatives in green chemistry and carbon capture technologies (Feng, Huang, Liu, & Wang, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
properties
IUPAC Name |
3-amino-6-bromopyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCURFNSKTTYGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332881 | |
Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17890-77-6 | |
Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Amino-6-bromopyrazine-2-carboxamide in organic synthesis?
A: this compound serves as a vital building block in synthesizing diverse nitrogen-containing heterocyclic compounds, particularly pteridines [, ]. Its reactivity allows for various chemical transformations, making it a valuable precursor in medicinal chemistry and drug discovery.
Q2: Can you elaborate on a specific synthetic application of this compound highlighted in the research?
A: Certainly. The research by [] demonstrates a novel synthetic route utilizing this compound to create a series of N-substituted-6-alkoxypteridin-4-amine derivatives. This multi-step synthesis involves heterocyclization, alkoxylation, chlorination, and nucleophilic substitution reactions. This methodology provides a new avenue for accessing potentially bioactive pteridine compounds.
Q3: The research mentions different chlorinating reagents leading to varied products. Could you shed light on this observation?
A: The research by [] observed that using different chlorinating agents during the synthesis led to variations in the final products. This suggests the reaction mechanism of chlorination is sensitive to the specific reagent used. Further investigation into this mechanistic aspect could unveil valuable insights for controlling and optimizing the synthesis of desired pteridine derivatives.
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